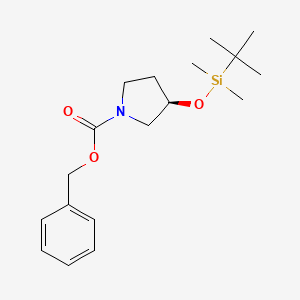

(R)-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

Description

(R)-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl ester at the 1-position and a tert-butyldimethylsilyl (TBS) ether at the 3-position of the pyrrolidine ring. The R-configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates. The TBS group serves as a robust protecting group for hydroxyl moieties, offering stability under basic and mildly acidic conditions, while the benzyl ester provides a cleavable functionality under hydrogenolytic conditions .

Properties

IUPAC Name |

benzyl (3R)-3-[tert-butyl(dimethyl)silyl]oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3Si/c1-18(2,3)23(4,5)22-16-11-12-19(13-16)17(20)21-14-15-9-7-6-8-10-15/h6-10,16H,11-14H2,1-5H3/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYNRAMHMUIXAN-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and aldehydes or ketones.

Introduction of the Benzyl Group: The benzyl group is usually introduced via a nucleophilic substitution reaction using benzyl halides.

Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing better control over reaction conditions and yields .

Chemical Reactions Analysis

Deprotection of the TBDMS Group

The tert-butyldimethylsilyl (TBDMS) group serves as a temporary protecting agent for the hydroxyl group, allowing selective transformations elsewhere on the molecule. Deprotection typically employs fluoride-based reagents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | THF, 0°C to RT, 2–4 h | (R)-Benzyl 3-hydroxypyrrolidine-1-carboxylate | 85–95% | |

| HF-pyridine | CH₃CN, RT, 12 h | Same as above | 78% |

Mechanistic Insight : Fluoride ions cleave the Si–O bond via nucleophilic attack, regenerating the free hydroxyl group. TBAF is preferred for its mild conditions and compatibility with acid-sensitive substrates .

Functionalization at the Pyrrolidine Nitrogen

The benzyl carbamate group on nitrogen facilitates selective alkylation or acylation reactions:

Alkylation

-

Reagents : Allyl bromide, NaH, THF

-

Conditions : 0°C to RT, 12 h

-

Product : (R)-Benzyl 3-(TBDMS-oxy)-1-allylpyrrolidine-1-carboxylate

Acylation

-

Reagents : Acetic anhydride, DMAP, CH₂Cl₂

-

Conditions : RT, 6 h

-

Product : (R)-Benzyl 3-(TBDMS-oxy)-1-acetylpyrrolidine-1-carboxylate

Applications : These modifications are critical for synthesizing dopamine receptor ligands and peptidomimetics .

Palladium-Catalyzed Cross-Coupling Reactions

The allyl group introduced via alkylation participates in palladium-mediated transformations:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PPh₃, K₂CO₃ | Arylated pyrrolidine derivatives | 63–71% | |

| Suzuki-Miyaura | PdCl₂, SPhos, Cs₂CO₃ | Biaryl-functionalized pyrrolidines | 58% |

Key Insight : The TBDMS group remains intact under these conditions, ensuring chemoselectivity .

Oxidation of the Hydroxyl Group

After TBDMS deprotection, the hydroxyl group is oxidized to a ketone:

-

Reagent : Dess-Martin periodinane (DMP), CH₂Cl₂

-

Conditions : RT, 2 h

-

Product : (R)-Benzyl 3-oxopyrrolidine-1-carboxylate

Reduction of the Carbamate

Stability and Handling

Scientific Research Applications

®-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It serves as a building block for the development of pharmaceutical agents.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The benzyl group can participate in π-π interactions, enhancing binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (R)-benzyl 3-((TBS)oxy)pyrrolidine-1-carboxylate are best contextualized against analogous pyrrolidine and pyridine derivatives. Below is a detailed comparison:

Substituent Analysis

Functional Group and Reactivity

- TBS Ether vs. Tosyl Group : Unlike (R)-1-benzyl-3-[(p-tolylsulfonyl)oxy]-pyrrolidine (), which has a tosyl leaving group, the TBS group in the target compound acts as a protective moiety. Tosylates are reactive in nucleophilic substitutions, whereas TBS ethers are inert under most conditions except fluoride-mediated cleavage .

- Benzyl Ester vs. tert-Butyl Ester: The benzyl ester in the target compound is cleavable via hydrogenolysis, while tert-butyl esters (e.g., in ) require acidic conditions. This difference is critical in multi-step syntheses where orthogonal protection is needed .

Research Findings and Data

Analytical Characterization

- Key techniques include HPLC for ee determination (e.g., IC column in ) and HRMS for molecular validation. IR and NMR data (δ 1.05 ppm for TBS methyl groups) are critical for structural confirmation .

Biological Activity

(R)-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, with the CAS number 150931-62-7, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C18H29NO3Si

- Molecular Weight : 335.52 g/mol

- IUPAC Name : benzyl (R)-3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate

- Purity : Typically around 95% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as a pharmaceutical agent.

Research indicates that this compound may interact with specific biological pathways, potentially acting as an inhibitor or modulator of enzyme activity. The presence of the tert-butyldimethylsilyl group may enhance its stability and bioavailability, which is crucial for therapeutic applications.

Pharmacological Studies

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : In vitro studies have indicated that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative conditions. It appears to reduce neuronal apoptosis in models of oxidative stress .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in cell culture studies, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function post-injury. This suggests its potential utility in developing treatments for traumatic brain injury and other neurodegenerative disorders.

Case Study 2: Antioxidant Efficacy

In a controlled experiment measuring oxidative stress levels, this compound was found to lower malondialdehyde (MDA) levels significantly compared to control groups. This indicates a strong antioxidant effect which could be leveraged in the development of supplements aimed at reducing oxidative damage in various diseases .

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Antioxidant Activity | Reduced MDA levels | Potential for use in oxidative stress disorders |

| Neuroprotection | Improved cognitive function post-injury | Possible treatment for neurodegenerative diseases |

| Anti-inflammatory | Decreased inflammation markers | Application in inflammatory disease management |

Q & A

Basic: What is the typical synthetic route for (R)-Benzyl 3-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate?

Answer:

A standard synthesis involves protecting the hydroxyl group of (R)-3-hydroxypyrrolidine with tert-butyldimethylsilyl (TBDMS) chloride under basic conditions, followed by benzyloxycarbonyl (Cbz) protection of the pyrrolidine nitrogen. Key steps include:

- Silylation : React (R)-3-hydroxypyrrolidine with TBDMS-Cl in dichloromethane (DCM) using triethylamine (TEA) as a base and DMAP (4-dimethylaminopyridine) as a catalyst at 0–20°C .

- Cbz Protection : Introduce the benzyloxycarbonyl group using benzyl chloroformate in DCM with TEA .

- Purification : Flash column chromatography (e.g., hexane/ethyl acetate gradients) yields the pure product .

Basic: What role does the tert-butyldimethylsilyl (TBDMS) group play in this compound’s synthesis?

Answer:

The TBDMS group acts as a hydroxyl-protecting agent :

- Stability : Resists hydrolysis under acidic and basic conditions, enabling selective functionalization of other reactive sites (e.g., amine groups) .

- Removal : Cleaved selectively using tetrabutylammonium fluoride (TBAF) or HF-pyridine, leaving the Cbz group intact .

- Stereochemical Integrity : Preserves the (R)-configuration at the pyrrolidine C3 position during subsequent reactions .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

- NMR Spectroscopy : H and C NMR verify the TBDMS group (characteristic tert-butyl singlet at ~0.9 ppm and Si-CH signals at ~0.1 ppm) and Cbz aromatic protons (7.3–7.4 ppm) .

- Chiral HPLC : Ensures enantiomeric purity (>98% ee) using columns like Chiralpak AD-H and hexane/isopropanol mobile phases .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] calculated for CHNOSi: 384.2072) .

Advanced: How can stereochemical inversion or racemization be minimized during synthesis?

Answer:

- Low-Temperature Conditions : Conduct silylation and Cbz protection at 0–20°C to reduce nucleophilic displacement at the chiral center .

- Steric Hindrance : Use bulky bases (e.g., TEA or DIPEA) to limit side reactions at the pyrrolidine ring .

- Kinetic Resolution : Employ chiral catalysts (e.g., Sharpless conditions) during intermediate steps to recover enantiopure material .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Answer:

- Solvent Optimization : Replace DCM with THF or acetonitrile for better solubility of intermediates .

- Catalyst Loading : Reduce DMAP to 0.1–0.5 equivalents to minimize byproduct formation .

- Workup Efficiency : Use aqueous washes (5% NaHCO) to remove excess TEA and DMAP before chromatography .

Advanced: How does this compound serve as an intermediate in drug discovery?

Answer:

- Anticancer Agents : The TBDMS-protected hydroxyl group enables late-stage functionalization for constrained FTY720 analogs targeting sphingosine-1-phosphate (S1P) receptors .

- Peptide Modifications : Used in N-terminal azidation of proline-containing peptides for click chemistry applications .

- Boronic Acid Derivatives : Intermediate in Suzuki-Miyaura couplings for pyrrolidine-based kinase inhibitors .

Advanced: What analytical challenges arise in quantifying trace impurities?

Answer:

- Residual Solvents : GC-MS detects residual DCM or TEA (limit: <500 ppm per ICH Q3C) .

- Silyl Ether Byproducts : Monitor via Si NMR or LC-MS for TBDMS migration or cleavage artifacts .

- Diastereomer Formation : Chiral stationary phases (e.g., Chiralcel OD-H) resolve epimerized byproducts .

Advanced: How is the compound’s stability assessed under storage conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (~180°C) .

- Hygroscopicity Testing : Store at 25°C/60% RH; no deliquescence observed over 6 months .

- Light Sensitivity : UV-Vis spectroscopy shows no degradation after 48 hours under 365 nm light .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods due to volatile solvents (DCM, TEA) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict its reactivity in novel reactions?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the pyrrolidine nitrogen (ΔG ~18 kcal/mol) .

- Molecular Dynamics : Simulate TBDMS group stability in polar aprotic solvents (e.g., DMF) .

- Docking Studies : Predict binding affinity for S1P receptors using AutoDock Vina (RMSD <2.0 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.